![molecular formula C25H31N5O3 B2776360 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034327-71-2](/img/structure/B2776360.png)
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
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Description
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Theoretical Studies
Compounds with pyrazole and pyridine moieties, similar to the compound , have been synthesized and characterized for their physical and chemical properties. For instance, a series of pyranopyrazoles were synthesized and characterized through UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data. Density Functional Theory calculations were performed to detail the molecular orbitals, including spatial characteristics and contributions of individual atoms (Al-Amiery et al., 2012).
Process Research and Synthesis
Efficient synthesis methods for structurally complex compounds involving pyrazole and pyridine units have been developed. One study describes the large-scale synthesis of a PDE IV inhibitor, showcasing the methodology for synthesizing compounds with therapeutic potential, avoiding harsh conditions and environmental concerns (Urban et al., 2001).
Antioxidant Activity
Compounds bearing selenolo[2,3-b]pyridine derivatives, structurally related to the compound of interest, have shown significant antioxidant activity. These compounds were synthesized and evaluated, demonstrating the potential for therapeutic applications due to their reactive oxygen species (ROS) scavenging abilities (Zaki et al., 2017).
Antimicrobial and Antitumor Activities
Novel heterocyclic compounds containing sulfonamido moieties, related in structure to the targeted compound, have been synthesized and tested for their antibacterial activities. Some of these compounds exhibited high activity against various bacterial strains, highlighting their potential as antibacterial agents (Azab et al., 2013).
Catalytic Applications
Complexes derived from pyrazole and pyridine, akin to the compound , have been developed for the asymmetric transfer hydrogenation of ketones. These studies reveal the versatility of such compounds in catalysis, contributing to the development of new synthetic methodologies (Magubane et al., 2017).
properties
IUPAC Name |
1-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-32-23-8-7-19(17-24(23)33-2)18-27-25(31)30(21-5-3-4-6-21)16-15-29-14-11-22(28-29)20-9-12-26-13-10-20/h7-14,17,21H,3-6,15-16,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUJVPJRAWVCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N(CCN2C=CC(=N2)C3=CC=NC=C3)C4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea |
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